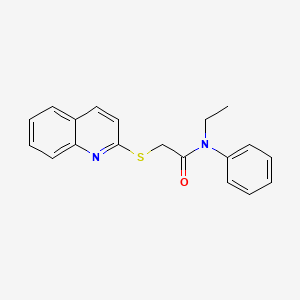

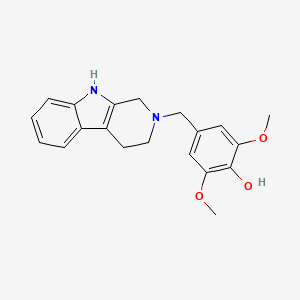

![molecular formula C21H24ClNO10 B5142664 1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)

1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-D-glucopyranose is a fully acetylated D-glucosamine . It is also known as 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine and 2-Amino-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate . The empirical formula is C14H21NO9 · HCl .

Synthesis Analysis

The amino group in the compound is protected during acetylation by converting it into Schiff base . The tetra-acetyl derivatives were also used to synthesize Schiff bases of benzaldehyde, 5-bromo-salicyaldehyde, vanillin, and veratraldehyde .Molecular Structure Analysis

The molecular weight of the compound is 383.78 . The SMILES string representation is Cl.CC(=O)OC[C@H]1OC@@H=O)C@HC@@H=O)[C@@H]1OC©=O .Chemical Reactions Analysis

The compound is a potential metabolic inhibitor of cellular-membrane glycoconjugates . The deprotection of the compound is carried out by 6 N HCl .Physical And Chemical Properties Analysis

The compound is in powder form . It has an optical activity of [α]/D 30.0±2.0°, c = 1 in H2O . The composition is carbon, 42.9-44.7% and nitrogen, 3.4-3.9% .Wissenschaftliche Forschungsanwendungen

Synthesis of Disaccharides

This compound is a carbohydrate that can be used in the synthesis of disaccharides . Disaccharides are a type of carbohydrate that consists of two monosaccharides (simple sugars) linked together. They are commonly found in nature and have various roles, including energy storage and transport.

Preparation of Anionic Surfactants

Phosphorylated derivatives of this compound have proven valuable in the preparation of anionic surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are used in a wide variety of applications, from detergents and soaps to emulsifiers in foods and pharmaceuticals.

Study of Substrates for Inositol Synthase

Phosphorylated derivatives of this compound have also been used in the study of substrates for inositol synthase . Inositol synthase is an enzyme that plays a crucial role in the biosynthesis of inositol, a carbohydrate that is involved in various biological processes, including cell signaling and fat metabolism.

Synthesis of Schiff Bases

The tetra-acetyl derivatives of this compound have been used to synthesize Schiff bases of benzaldehyde, 5-bromo-salicyaldehyde, vanillin, and veratraldehyde . Schiff bases are compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – not hydrogen. They have a wide range of applications, including in the pharmaceutical industry and in the development of various organic compounds.

Laboratory Chemicals

This compound is used as a laboratory chemical . Laboratory chemicals are used for research and analysis in labs. They are used in a wide range of experiments and procedures in various scientific disciplines, including chemistry, biology, physics, and medicine.

Manufacture of Substances

This compound is also used in the manufacture of substances . This could include the production of other chemicals, materials, or pharmaceuticals.

Wirkmechanismus

Target of Action

The primary target of 1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose is cellular-membrane glycoconjugates . These are complex carbohydrates that play crucial roles in various biological processes, including cell adhesion, cell signaling, and immune response.

Mode of Action

The compound interacts with its targets by acting as a potential metabolic inhibitor . This means it can interfere with the metabolism of the cellular-membrane glycoconjugates, potentially altering their function and leading to various downstream effects.

Eigenschaften

IUPAC Name |

[3,4,6-triacetyloxy-5-[(2-chlorobenzoyl)amino]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO10/c1-10(24)29-9-16-18(30-11(2)25)19(31-12(3)26)17(21(33-16)32-13(4)27)23-20(28)14-7-5-6-8-15(14)22/h5-8,16-19,21H,9H2,1-4H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFCFPHOFMYSCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=CC=C2Cl)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4,6-Triacetyloxy-5-[(2-chlorobenzoyl)amino]oxan-2-yl]methyl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5142585.png)

![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)

![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)

![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)

![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)

![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)

![(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)